Crystal Structure Confirmation: Definitive Molecular Geometry Versus Uncharacterized Analogs
Single-crystal X-ray diffraction analysis of CAS 73696-35-2 provided the definitive crystal structure and molecular conformation [1]. This level of structural characterization is often absent for many closely related oxazin-4-one derivatives, which are available only as amorphous solids or with unconfirmed geometry. The unit cell parameters and space group assignment (P1̅) offer a verifiable reference point for docking studies, polymorph screening, and quality control that is not available for less-characterized analogs.
| Evidence Dimension | Structural Characterization Level |
|---|---|
| Target Compound Data | Triclinic P1̅, a=8.0873 Å, b=12.7820 Å, c=13.5574 Å, α=74.880°, β=75.421°, γ=76.391°, V=1287.61 ų, Z=4, Rgt(F)=0.0413 |
| Comparator Or Baseline | Many unsubstituted oxazin-4-ones and simple 2-alkyl derivatives: No published crystal structure; typically amorphous or microcrystalline powders with limited characterization. |
| Quantified Difference | N/A (qualitative differentiation based on presence/absence of definitive structural data) |
| Conditions | Single-crystal X-ray diffraction at T=100 K, MoKα radiation (λ=0.71073 Å) |
Why This Matters
Procurement of a structurally authenticated compound ensures reproducibility in crystallization trials, structure-based drug design, and eliminates ambiguity in molecular geometry for computational modeling.
- [1] Ghabbour, H. A. Crystal structure of 2-phenyl-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one, C16H13NO2S. Z. Kristallogr. NCS 2016, 231 (2), 623-625. View Source
